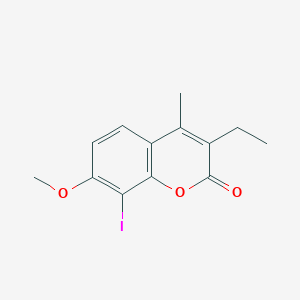
3-ethyl-8-iodo-7-methoxy-4-methyl-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-ethyl-8-iodo-7-methoxy-4-methyl-2H-chromen-2-one, also known as ICM-7555, is a chemical compound that belongs to the class of coumarin derivatives. It has been widely used in scientific research for its potential therapeutic applications.
Mecanismo De Acción
The exact mechanism of action of 3-ethyl-8-iodo-7-methoxy-4-methyl-2H-chromen-2-one is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation and to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been found to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
3-ethyl-8-iodo-7-methoxy-4-methyl-2H-chromen-2-one has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and reduce the expression of certain genes involved in cancer cell survival. Additionally, it has been found to have antioxidant and anti-inflammatory properties, which may protect against oxidative stress and inflammation associated with neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-ethyl-8-iodo-7-methoxy-4-methyl-2H-chromen-2-one in lab experiments is its potential therapeutic applications, particularly in the treatment of cancer and neurodegenerative diseases. Additionally, it has been found to have low toxicity and high selectivity towards cancer cells, which may make it a promising candidate for further development. However, one limitation is that it may be difficult to obtain in large quantities, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 3-ethyl-8-iodo-7-methoxy-4-methyl-2H-chromen-2-one. One area of focus may be on its potential use in combination with other anticancer drugs to enhance its therapeutic efficacy. Additionally, further studies may be needed to elucidate its exact mechanism of action and to identify its molecular targets. Finally, research may be needed to optimize the synthesis method and to develop new methods for the large-scale production of 3-ethyl-8-iodo-7-methoxy-4-methyl-2H-chromen-2-one.
In conclusion, 3-ethyl-8-iodo-7-methoxy-4-methyl-2H-chromen-2-one is a promising compound that has potential therapeutic applications in the treatment of cancer and neurodegenerative diseases. Its mechanism of action and biochemical and physiological effects make it an interesting candidate for further research. While there are some limitations to its use in lab experiments, its advantages and potential future directions make it an exciting area of research.
Métodos De Síntesis
3-ethyl-8-iodo-7-methoxy-4-methyl-2H-chromen-2-one can be synthesized through a multi-step process involving the condensation of 3-ethyl-4-methyl-7-hydroxy-coumarin with iodine and methoxyamine hydrochloride. The resulting product is then subjected to a series of purification steps, including recrystallization and chromatography, to obtain the final compound.
Aplicaciones Científicas De Investigación
3-ethyl-8-iodo-7-methoxy-4-methyl-2H-chromen-2-one has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer and neurodegenerative diseases. It has been shown to have anticancer activity against various types of cancer, including breast, lung, and colon cancer. Additionally, it has been found to have neuroprotective effects and may be useful in the treatment of Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
3-ethyl-8-iodo-7-methoxy-4-methylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13IO3/c1-4-8-7(2)9-5-6-10(16-3)11(14)12(9)17-13(8)15/h5-6H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKNFBPRIUDSBBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=C(C(=C(C=C2)OC)I)OC1=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13IO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-methoxyphenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B5745959.png)
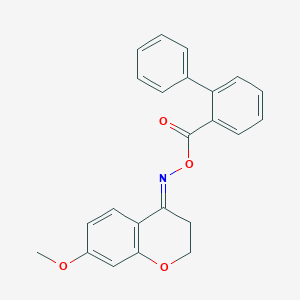
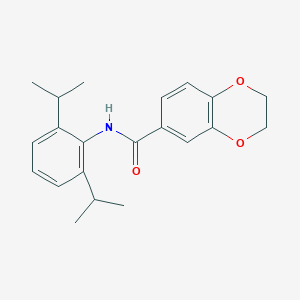

![4-[(2-bromo-4-isopropylphenoxy)acetyl]morpholine](/img/structure/B5745992.png)
![N,N'-[(3,4-dimethoxyphenyl)methylene]bis(2-methylbenzamide)](/img/structure/B5745997.png)
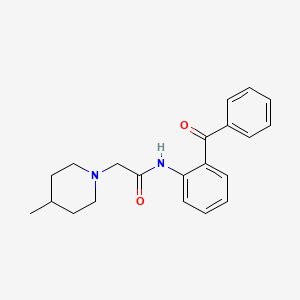
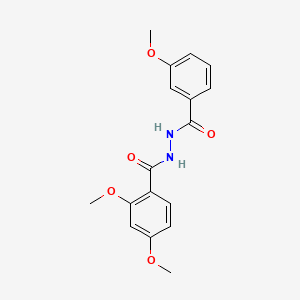
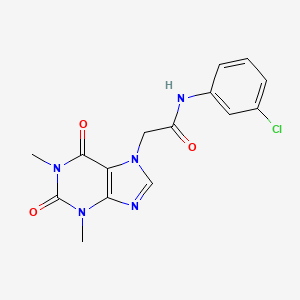
![N-phenyl-N'-{5-[(phenylthio)methyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B5746029.png)
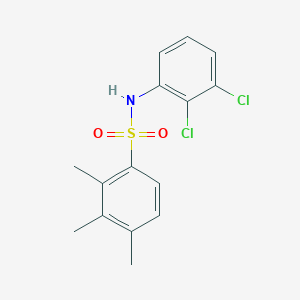
![N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B5746050.png)
![1-[1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanone](/img/structure/B5746054.png)
